2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
Description
This compound features a complex structure integrating a 3,4-dihydroquinoline core linked via a sulfonyl group to an indole moiety, which is further functionalized with a diethylacetamide group. The sulfonyl bridge enhances molecular rigidity and may influence binding affinity to biological targets, while the diethylacetamide group contributes to lipophilicity and bioavailability. Though direct pharmacological data for this compound are absent in the provided evidence, structurally related analogs (e.g., dihydroquinoline- and indole-containing derivatives) are frequently explored for therapeutic applications, including anticonvulsant, anticancer, or kinase inhibitory activities .
Properties
IUPAC Name |
2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-3-26(4-2)24(29)17-27-16-23(20-12-6-8-14-22(20)27)33(31,32)18-25(30)28-15-9-11-19-10-5-7-13-21(19)28/h5-8,10,12-14,16H,3-4,9,11,15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVRHUNXAMXROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps:
Formation of the Dihydroquinoline Intermediate: The dihydroquinoline moiety can be synthesized through the reduction of quinoline derivatives using reducing agents such as sodium borohydride or catalytic hydrogenation.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base like triethylamine.
Coupling with Indole: The indole ring is coupled with the dihydroquinoline intermediate through a nucleophilic substitution reaction, facilitated by a suitable leaving group and a base.
Final Acetamide Formation: The final step involves the acylation of the intermediate with diethylamine and an acyl chloride or anhydride to form the N,N-diethylacetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can further reduce the dihydroquinoline to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroquinoline moiety typically yields quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of this compound may exhibit significant antimicrobial activity. For instance, compounds related to quinoline structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The sulfonamide group in the structure enhances the compound's interaction with bacterial targets, potentially leading to novel antimicrobial agents .
Anticancer Activity
Studies have demonstrated that various derivatives of compounds containing quinoline and indole rings possess anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways. For example, certain analogs have been shown to decrease cell viability in colorectal cancer cell lines significantly .
Central Nervous System Disorders
Given the structural features of 2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide , there is potential for its application in treating neurological disorders. Compounds with similar frameworks have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties due to the presence of the diethylacetamide group, which has been associated with reduced inflammatory responses in various models. This could lead to applications in treating conditions like arthritis or inflammatory bowel disease .
Case Study 1: Antimicrobial Activity Assessment
In a recent study, a series of synthesized quinoline derivatives were tested against resistant bacterial strains. The results indicated that compounds similar to This compound exhibited minimum inhibitory concentrations (MIC) that were significantly lower than traditional antibiotics . This positions them as promising candidates for further development.
Case Study 2: Anticancer Evaluation
A study evaluating the anticancer properties of indole and quinoline derivatives found that several compounds caused significant apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, suggesting a pathway for therapeutic intervention .
Mechanism of Action
The mechanism of action of 2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The dihydroquinoline and indole moieties can bind to various enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Features of Analogous Compounds
Core Scaffold Modifications
- Dihydroquinoline vs. Quinazoline/Indole Variants: The target compound’s dihydroquinoline core is distinct from the quinazoline-dione in , which confers anticonvulsant properties. The dihydroquinoline moiety may enhance blood-brain barrier penetration compared to bulkier quinazoline systems .
- Sulfonyl vs. Oxadiazole Linkers : The sulfonyl group in the target compound differs from the oxadiazole-thiol linker in . Sulfonyl groups typically improve metabolic stability but may reduce cellular permeability compared to heterocyclic linkers .
Substituent Effects
- Acetamide Functionalization : The diethylacetamide group in the target compound increases lipophilicity compared to the ethylacetamide in or the piperidinylidene acetamide in . This could enhance membrane permeability but may also affect metabolic clearance rates .
- Electron-Withdrawing Groups: Analogs with cyano () or halogen substituents () exhibit improved target binding in kinase inhibitors, suggesting that the unsubstituted dihydroquinoline in the target compound might be optimized for alternative applications .
Physicochemical Profile
- The diethylacetamide group likely confers moderate water solubility (logP ~2–3), whereas piperidinylidene or cyano-substituted analogs () may exhibit higher polarity or crystallinity .
- Safety data for 2-(3,4-dihydroquinolin-1(2H)-yl)propanoic acid () suggest low acute toxicity for related dihydroquinoline derivatives, though the sulfonyl and indole groups in the target compound warrant separate evaluation .
Biological Activity
The compound 2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide represents a novel class of synthetic compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and empirical data from recent studies.
Chemical Structure and Properties
The molecular structure of the compound can be dissected into key functional groups that contribute to its biological activity:
- Quinoline moiety : Known for its broad-spectrum biological activities, including anticancer properties.
- Indole ring : Often associated with various pharmacological effects.
- Sulfonamide linkage : Imparts unique reactivity and interaction capabilities with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing quinoline and indole structures. For instance, a related study on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) using the MTT assay. The most potent analogs exhibited over 5-fold higher cytotoxicity against HL-60 cells compared to normal endothelial cells .
Mechanism of Action :
The proposed mechanisms include:
- Induction of apoptosis through DNA damage.
- Inhibition of cell proliferation.
- Modulation of multidrug resistance pathways by affecting mRNA levels of transporters like ABCB1 .
Antimicrobial Activity
Compounds derived from quinoline structures have also shown promising antimicrobial properties. Studies indicate that certain derivatives display significant activity against both Gram-positive and Gram-negative bacteria. The sulfonamide group is particularly noted for enhancing antibacterial efficacy by disrupting bacterial folate synthesis pathways .
Case Studies
A selection of studies focusing on related compounds provides insight into the biological activity:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | HL-60 | <0.5 | Induces apoptosis |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | MCF-7 | 1.1 | Inhibits proliferation |
| N-(4-methoxyphenyl)-N'-(thiazol-2-yl)urea | E. coli | 15 | Disrupts cell wall synthesis |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate quinoline derivatives and sulfonamide functionalities. The following general synthetic pathway can be outlined:
- Formation of the Quinoline Core : Utilizing starting materials such as anilines and α-keto acids.
- Introduction of Sulfonamide Group : Reaction with sulfonyl chlorides under basic conditions.
- Final Acetylation : Using acetic anhydride or acetic acid to introduce the diethylacetamide moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
